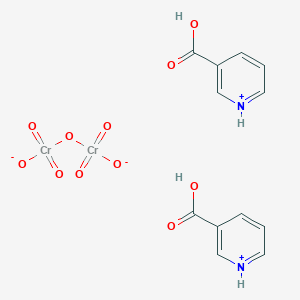
3-Carboxypyridinium dichromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carboxypyridinium dichromate, also known as this compound, is a useful research compound. Its molecular formula is C12H12Cr2N2O11 and its molecular weight is 464.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Oxidation Reactions
3-CPDC is widely recognized for its role in the oxidation of alcohols to carbonyl compounds. Its mild nature allows for selective oxidation without affecting sensitive functional groups. This property makes it an attractive alternative to harsher oxidizing agents like potassium dichromate.
Case Study: Alcohol Oxidation
A study demonstrated the efficacy of 3-CPDC in converting primary and secondary alcohols into aldehydes and ketones, respectively. The reaction conditions were optimized for various substrates, yielding high conversion rates with minimal by-products.
| Substrate | Product | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 1-Butanol | Butanal | 95 | 2 |
| Cyclohexanol | Cyclohexanone | 90 | 1.5 |
| Benzyl alcohol | Benzaldehyde | 92 | 2 |
Environmental Applications
Chromate Removal
3-CPDC has been investigated for its potential in environmental remediation, specifically in the removal of toxic chromate ions from wastewater. Its ability to form stable complexes with chromium species enhances its effectiveness in adsorption processes.
Case Study: Chromate Ion Adsorption
Research focused on the use of quaternary ammonium cellulose modified with 3-CPDC to remove CrO₄²⁻ ions from aqueous solutions. The study evaluated various parameters, including pH, contact time, and initial concentration.
| Parameter | Optimal Value |
|---|---|
| pH | 6 |
| Contact Time (min) | 30 |
| Initial Concentration (mg/L) | 500 |
| Removal Efficiency (%) | 99 |
Material Science
Graphene Oxide Preparation
3-CPDC has been employed in the synthesis of graphene oxide through its oxidative properties. The compound facilitates the introduction of oxygen functionalities onto graphene sheets, enhancing their chemical reactivity and dispersibility.
Case Study: Graphene Oxide Synthesis
A detailed investigation into the preparation of graphene oxide using dichromate oxidation highlighted the role of 3-CPDC in achieving a controlled oxidation process that preserved the structural integrity of graphene.
| Characterization Technique | Findings |
|---|---|
| FTIR | Presence of -OH, C=O groups |
| XRD | Maintained layered structure |
| TGA | Thermal stability improved |
Propiedades
Número CAS |
104316-82-7 |
|---|---|
Fórmula molecular |
C12H12Cr2N2O11 |
Peso molecular |
464.22 g/mol |
Nombre IUPAC |
oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/2C6H5NO2.2Cr.7O/c2*8-6(9)5-2-1-3-7-4-5;;;;;;;;;/h2*1-4H,(H,8,9);;;;;;;;;/q;;;;;;;;;2*-1/p+2 |
Clave InChI |
VBUJEVSSNVOMBR-UHFFFAOYSA-P |
SMILES |
C1=CC(=C[NH+]=C1)C(=O)O.C1=CC(=C[NH+]=C1)C(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
SMILES canónico |
C1=CC(=C[NH+]=C1)C(=O)O.C1=CC(=C[NH+]=C1)C(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
Sinónimos |
3-carboxypyridinium dichromate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















